molecular formula C21H29N3O3S2 B2886964 1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one CAS No. 1428358-16-0

1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one

Cat. No.: B2886964
CAS No.: 1428358-16-0
M. Wt: 435.6
InChI Key: NBVFAKOCIMKDCG-UHFFFAOYSA-N
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Description

1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one is a complex organic compound that features a combination of imidazole, piperidine, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one typically involves multiple steps:

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by subsequent functionalization to introduce the 1-methyl group.

    Synthesis of the Piperidine Derivative: The piperidine ring can be formed through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Coupling Reactions: The final compound is obtained by coupling the imidazole and piperidine derivatives through a sulfanyl linkage, followed by the addition of the ethanone moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving imidazole and piperidine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring is known to coordinate with metal ions, which could be relevant in enzymatic processes.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties.

    Piperidine: A basic nitrogen-containing heterocycle.

    Sulfonyl derivatives: Compounds containing the sulfonyl functional group.

Uniqueness

1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S2/c1-16(2)29(26,27)19-6-4-17(5-7-19)14-20(25)24-11-8-18(9-12-24)15-28-21-22-10-13-23(21)3/h4-7,10,13,16,18H,8-9,11-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVFAKOCIMKDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)CSC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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